molecular formula C4H8N4 B194880 N-Cyano-N',N''-dimethylguanidine CAS No. 31857-31-5

N-Cyano-N',N''-dimethylguanidine

Cat. No.: B194880
CAS No.: 31857-31-5
M. Wt: 112.13 g/mol
InChI Key: KPUBXONXNWPZIN-UHFFFAOYSA-N
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Description

N-Cyano-N',N''-dimethylguanidine is a chemical compound with the molecular formula C4H8N4. It is a derivative of guanidine, characterized by the presence of two methyl groups and a cyano group attached to the guanidine core. This compound is known for its versatility in various chemical reactions and its applications in different fields, including pharmaceuticals and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyano-N',N''-dimethylguanidine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with cyanamide under controlled conditions. The reaction typically proceeds as follows:

  • Reaction of Dimethylamine with Cyanamide

      Reagents: Dimethylamine, Cyanamide

      Conditions: The reaction is carried out in an aqueous medium at a temperature range of 50-70°C.

      Product: this compound

  • Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N',N''-dimethylguanidine undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The cyano group can be hydrolyzed to form corresponding amides or acids.

Common Reagents and Conditions

  • Substitution Reactions

      Reagents: Alkyl halides, aryl halides

      Conditions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

  • Oxidation and Reduction Reactions

      Oxidation Reagents: Potassium permanganate, hydrogen peroxide

      Reduction Reagents: Sodium borohydride, lithium aluminum hydride

  • Hydrolysis

      Reagents: Water, acids or bases

      Conditions: Elevated temperatures and pressures may be required for complete hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted guanidines, while hydrolysis can produce amides or acids.

Scientific Research Applications

Organic Synthesis

N-Cyano-N',N''-dimethylguanidine serves as a building block for synthesizing more complex guanidine derivatives. Its cyano group allows for various chemical transformations, making it a valuable intermediate in organic synthesis.

Table 1: Comparison of Guanidine Derivatives

Compound NameStructure CharacteristicsApplications
This compoundContains cyano and methyl groupsIntermediate in drug synthesis
DicyandiamideTwo cyano groupsFertilizer, flame retardant
2-CyanoguanidineLacks methyl groupsUsed in polymer production

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : The compound has shown effectiveness against viruses by inhibiting viral replication through interference with viral enzymes such as neuraminidase. For instance, derivatives have been developed as potent inhibitors against influenza viruses.
  • Anticancer Potential : Studies suggest that guanidine derivatives can inhibit tumor growth by affecting cell proliferation and inducing apoptosis in cancer cells.
  • Antibacterial Effects : Its basic nature allows interaction with bacterial membranes, leading to cellular disruption, positioning it as a candidate for new antibacterial agents.

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntiviralInhibition of viral enzymes,
AnticancerInduction of apoptosis, inhibition of cell proliferation,
AntibacterialDisruption of bacterial membranes,

Case Study 1: Antiviral Research

A study published in the Journal of Medicinal Chemistry explored the antiviral properties of this compound derivatives against the influenza virus. The findings indicated that specific modifications to the guanidine structure enhanced antiviral activity significantly.

Case Study 2: Anticancer Efficacy

Research conducted at a prominent cancer research institute investigated the anticancer effects of this compound on various cancer cell lines. Results demonstrated that certain derivatives could effectively induce apoptosis in malignant cells while sparing normal cells.

Industrial Applications

In industrial chemistry, this compound is utilized as a catalyst in certain processes and as an intermediate for producing specialty chemicals. Its ability to facilitate condensation and alkylation reactions enhances its value in manufacturing settings.

Mechanism of Action

The mechanism of action of N-Cyano-N',N''-dimethylguanidine involves its interaction with specific molecular targets. The cyano group and the guanidine core play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Cyano-N',N''-dimethylguanidine can be compared with other similar compounds, such as:

    2-Cyanoguanidine: Lacks the methyl groups present in this compound, resulting in different reactivity and applications.

    Dicyandiamide: Another guanidine derivative with distinct properties and uses.

    1-Cyanoguanidine: Similar structure but with different functional groups, leading to variations in chemical behavior.

Uniqueness

This compound is unique due to the presence of both methyl groups and a cyano group, which confer specific reactivity and versatility in various chemical reactions. Its applications in multiple fields highlight its importance as a valuable chemical compound.

Biological Activity

N-Cyano-N',N''-dimethylguanidine (CDMG) is a chemical compound with significant biological activity, particularly in the fields of pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C4_4H8_8N4_4
  • Molecular Weight : 112.13 g/mol
  • CAS Number : 1609-06-9

The structure of CDMG includes a guanidine moiety with a cyano group, which enhances its reactivity and biological interactions. This compound serves as an intermediate for synthesizing various pharmaceuticals and agrochemicals, indicating its versatility in chemical applications .

Mechanisms of Biological Activity

CDMG exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that CDMG may inhibit microbial growth, potentially through interactions with specific biological targets such as enzymes or receptors .
  • Enzyme Modulation : Similar compounds have been shown to influence metabolic pathways by modulating enzyme activity. CDMG's ability to act as an enzyme inhibitor could be explored further to understand its role in various biochemical processes .
  • Cytotoxicity Against Cancer Cells : Research indicates that CDMG and its derivatives may possess anticancer properties. Studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting a potential application in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of CDMG:

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy of CDMG against various microbial strains.
    • Method : Disk diffusion method was employed to assess the inhibition zones.
    • Results : CDMG exhibited significant antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
  • Cytotoxicity Assay :
    • Objective : To determine the cytotoxic effects of CDMG on cancer cell lines.
    • Method : MTT assay was performed on HCT-116 colon carcinoma cells.
    • Results : CDMG demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating substantial cytotoxicity at higher concentrations .
  • Enzyme Inhibition Study :
    • Objective : To investigate the inhibitory effects of CDMG on specific enzymes involved in metabolic pathways.
    • Method : Enzyme assays were conducted to measure the activity levels in the presence of CDMG.
    • Results : Significant inhibition was observed for certain enzymes, suggesting that CDMG may play a role in metabolic regulation .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundAntimicrobial ActivityCytotoxicityEnzyme Inhibition
This compoundYesModerateYes
Guanidine Derivative AYesHighModerate
Guanidine Derivative BNoLowYes

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-cyano-N',N''-dimethylguanidine and its derivatives?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, guanidine derivatives can be prepared by reacting chloroformamidinium salts with amines in acetonitrile, followed by neutralization with sodium hydroxide (e.g., triethylamine as a base at 273 K) . Tritiated analogs require isotopic labeling, such as using [1,1-dimethyl-[2,2,3,3-³H]propyl] groups for radioligand synthesis .
  • Key Considerations : Temperature control (e.g., 273 K) and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of chloroformamidinium chloride to 4-methoxyaniline) are critical for yield optimization .

Q. How can the structural and electronic properties of this compound be characterized?

  • Techniques :

  • X-ray crystallography : Reveals bond lengths (e.g., C–N imine single bonds at ~1.36–1.40 Å) and non-classical hydrogen bonding (e.g., C–H···O interactions at 2.81 Å) .
  • NMR spectroscopy : Used to confirm substitution patterns, as seen in the synthesis of tritiated analogs (e.g., δ 2.73 ppm for methyl groups in dimethylguanidine derivatives) .
    • Data Interpretation : Deviations from trigonal planar geometry in the CN₃ group (angles: 115–125°) indicate steric or electronic effects .

Q. What safety protocols are recommended for handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Store in inert atmospheres at 2–8°C to prevent degradation .
  • First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for inhalation .

Q. How stable is this compound under varying storage conditions?

  • Stability Data : The compound degrades under light and oxygen; storage in dark, inert environments (e.g., argon) at 2–8°C preserves integrity. No boiling point data suggests thermal instability .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound as a P2X7 receptor antagonist?

  • Experimental Design :

Use isolated colonic tissue preparations pre-contracted with carbachol (1 mM).

Apply escalating doses of the compound (0.001–100 µM) to assess dose-dependent inhibition of smooth muscle responses .

Include tetrodotoxin to block neuronal activity and isolate direct receptor effects .

  • Outcome Metrics : Quantify changes in muscle tension and compare to controls (e.g., A804598 as a reference antagonist) .

Q. What methodologies resolve contradictions in receptor-binding data for potassium channel modulation?

  • Approach :

  • Compare radioligand binding assays (e.g., [³H]-labeled derivatives ) with functional assays (e.g., patch-clamp electrophysiology).
  • Validate specificity using knockout models or competitive antagonists (e.g., PNU-37883A for KATP channels) .
    • Case Study : Discrepancies in IC₅₀ values may arise from tissue-specific expression or assay conditions (e.g., ionic gradients) .

Q. How can metabolic pathways involving dimethylguanidine derivatives be traced in biological systems?

  • Analytical Workflow :

Use LC-MS/MS to detect metabolites like dimethylguanidine valeric acid in plasma/urine .

Apply machine learning to correlate metabolite concentrations with functional outcomes (e.g., modified Rankin Scale scores) .

  • Challenges : Differentiate endogenous dimethylguanidines from exogenous sources using isotopic labeling .

Q. What strategies optimize the structure-activity relationship (SAR) of this compound analogs?

  • SAR Modifications :

  • Introduce lipophilic groups (e.g., 3,5-bis(trifluoromethyl)phenyl) to enhance membrane permeability .
  • Replace the pyridinyl group with cyclopentyl moieties to tune receptor affinity .
    • Evaluation : Measure insulin secretion inhibition in pancreatic β-cells and repolarization of membrane potential .

Q. Methodological Challenges

Q. How can guanidine derivatives be quantified in biological matrices despite interference from endogenous compounds?

  • Solutions :

  • Use picrate precipitation for urinary guanidine quantification, which offers higher accuracy than aurichloride methods .
  • Employ SPE (solid-phase extraction) with cation-exchange resins to isolate dimethylguanidines from complex samples .

Q. What crystallographic techniques elucidate the supramolecular assembly of this compound?

  • Protocol :

Grow single crystals via slow evaporation from acetonitrile .

Analyze centrosymmetric dimers formed via C–H···O interactions using diffraction data (e.g., space group P2₁/c) .

Properties

IUPAC Name

1-cyano-2,3-dimethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-6-4(7-2)8-3-5/h1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUBXONXNWPZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878747
Record name 1,3-DIMETHYL-2-CYANOGUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31857-31-5
Record name 1,3-Dimethyl-2-cyanoguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31857-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-2-cyanoguanidine
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Record name 1,3-DIMETHYL-2-CYANOGUANIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyano-N',N''-dimethylguanidine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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